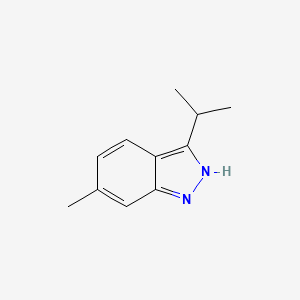
3-Isopropyl-6-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a fused benzene and pyrazole ring system with isopropyl and methyl substituents at the 3 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-6-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones. For instance, the reaction of 2-azidobenzaldehyde with isopropylamine under reductive conditions can yield the desired indazole . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also frequently employed to facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize byproducts. The use of catalysts and solvents that are both efficient and environmentally friendly is a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-6-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indazoles, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-Isopropyl-6-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-Isopropyl-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the isopropyl and methyl substituents.
3-Methyl-1H-indazole: Similar structure but with a methyl group at the 3 position.
6-Isopropyl-1H-indazole: Similar structure but with an isopropyl group at the 6 position.
Uniqueness
3-Isopropyl-6-methyl-1H-indazole is unique due to the specific positioning of its isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-methyl-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H14N2/c1-7(2)11-9-5-4-8(3)6-10(9)12-13-11/h4-7H,1-3H3,(H,12,13) |
InChI Key |
CNFUFOZXOKSVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















